

An In-depth Technical Guide to 8-Chloronaphthalene-1-carbaldehyde

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Compound of Interest

Compound Name: 8-Chloronaphthalene-1-carbaldehyde

Cat. No.: B172231

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis protocol, and potential applications of **8-Chloronaphthalene-1-carbaldehyde**. Due to the limited availability of experimental data in peer-reviewed literature, this document combines confirmed information from chemical suppliers with a plausible, detailed experimental protocol for its synthesis.

Core Physicochemical Properties

Quantitative data for **8-Chloronaphthalene-1-carbaldehyde** is sparse. The following table summarizes the available information. Researchers are advised to determine experimental values for properties such as melting and boiling points upon synthesis or acquisition.

Property	Value	Source
Molecular Formula	C ₁₁ H ₇ ClO	Capot Chemical[1], PubChem[2]
Molecular Weight	190.63 g/mol	Capot Chemical[1], PubChem[2]
CAS Number	129994-50-9	Capot Chemical[1], PubChem[2]
Purity	Typically ≥98%	Capot Chemical[1]
Physical State	Not specified (presumed solid at STP)	Inferred from storage conditions
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Storage Conditions	2-8°C, under inert gas	MySkinRecipes[3]

Proposed Synthesis: Vilsmeier-Haack Formylation of 1-Chloronaphthalene

A plausible and widely used method for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction.[4][5][6][7][8] While a specific protocol for the synthesis of **8-Chloronaphthalene-1-carbaldehyde** has not been found in the reviewed literature, the following detailed experimental procedure is proposed based on the general principles of this reaction. It should be noted that this reaction may produce a mixture of isomers that will necessitate purification.

Experimental Protocol

Materials and Reagents:

- 1-Chloronaphthalene

- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3)
- 1,2-Dichloroethane (DCE), anhydrous
- Sodium acetate
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Instrumentation:

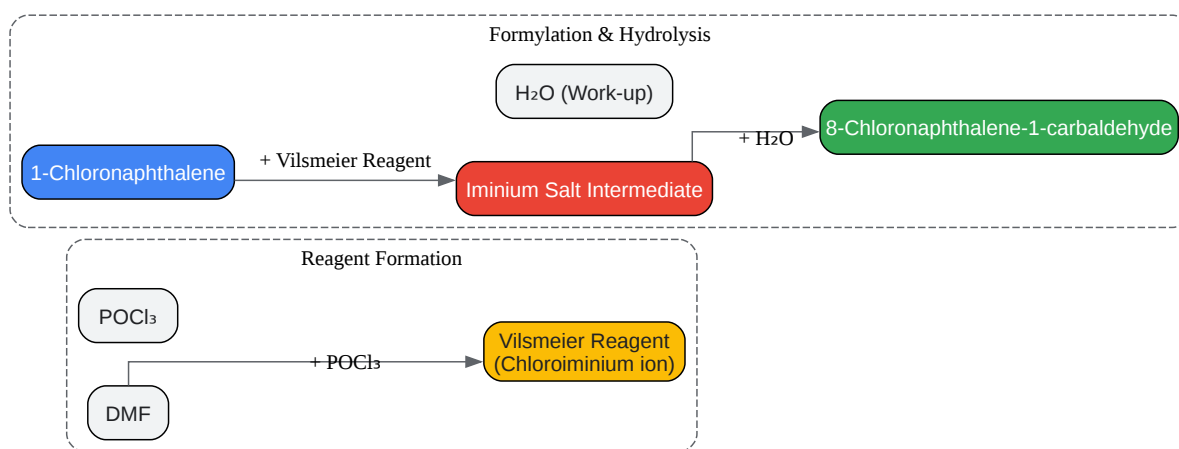
- Round-bottom flasks
- Magnetic stirrer with heating mantle
- Reflux condenser with a drying tube
- Addition funnel
- Ice bath
- Rotary evaporator
- Glassware for extraction and chromatography

Procedure:

- **Vilsmeier Reagent Formation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and an addition funnel, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous 1,2-dichloroethane (DCE). Cool the flask to 0°C using an ice bath. To this solution, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the addition funnel over 30 minutes, ensuring the temperature remains below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.
- **Formylation Reaction:** Dissolve 1-chloronaphthalene (1 equivalent) in anhydrous DCE and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition, remove the ice bath and heat the reaction mixture to 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete (typically after several hours), cool the mixture to room temperature and then to 0°C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a saturated solution of sodium acetate in water, with vigorous stirring. This will hydrolyze the intermediate iminium salt. Continue stirring for 1-2 hours.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
- **Washing:** Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product, likely a mixture of isomers, is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate the **8-Chloronaphthalene-1-carbaldehyde** isomer.

Visualizations

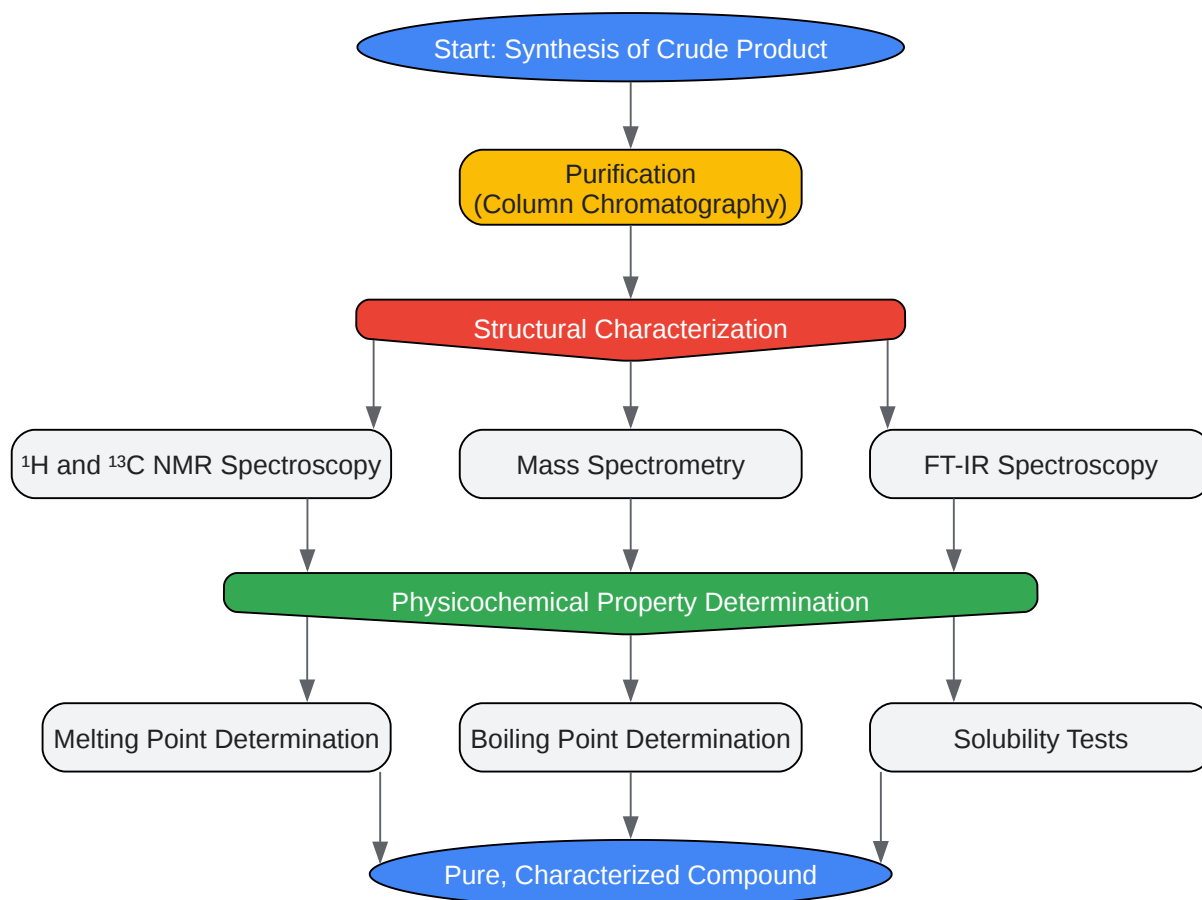
Proposed Synthesis Pathway



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Caption: Proposed Vilsmeier-Haack synthesis of **8-Chloronaphthalene-1-carbaldehyde**.

Experimental Workflow



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Caption: Logical workflow for the purification and characterization of the synthesized product.

Reactivity and Applications

8-Chloronaphthalene-1-carbaldehyde is a versatile intermediate in organic synthesis.[2] The presence of the aldehyde group allows for a wide range of chemical transformations, including oxidations to the carboxylic acid, reductions to the alcohol, and various carbon-carbon bond-

forming reactions such as Wittig, aldol, and Grignard reactions. The chloro- and aldehyde-substituted naphthalene core is a valuable scaffold for the synthesis of:

- Pharmaceuticals and Agrochemicals: Serving as a building block for more complex biologically active molecules.[2]
- Fluorescent Dyes and Optoelectronic Materials: The conjugated aromatic system of the naphthalene ring can be extended and functionalized to create materials with specific photophysical properties.[3]

Due to the lack of specific studies on this compound, no information on its involvement in signaling pathways or other biological activities can be provided at this time. Researchers working with this compound are encouraged to perform the necessary biological and toxicological assessments.

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